molecular formula C18H21NO2 B12640713 (2S)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine CAS No. 920799-43-5

(2S)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine

Cat. No.: B12640713
CAS No.: 920799-43-5
M. Wt: 283.4 g/mol
InChI Key: XBPOBFMQSIHNBW-GOSISDBHSA-N
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Description

(2S)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine is a chiral organic compound that belongs to the class of morpholine derivatives It features a morpholine ring substituted with a benzyloxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine typically involves the following steps:

    Formation of the Benzyloxyphenyl Intermediate: The starting material, 4-hydroxybenzaldehyde, undergoes benzylation to form 4-benzyloxybenzaldehyde.

    Formation of the Morpholine Ring: The 4-benzyloxybenzaldehyde is then reacted with (S)-2-amino-4-methyl-1-butanol under acidic conditions to form the morpholine ring.

    Cyclization and Purification: The resulting product is cyclized and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The compound can be reduced to remove the benzyloxy group, yielding a phenylmorpholine derivative.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: :

Properties

CAS No.

920799-43-5

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

(2S)-4-methyl-2-(4-phenylmethoxyphenyl)morpholine

InChI

InChI=1S/C18H21NO2/c1-19-11-12-20-18(13-19)16-7-9-17(10-8-16)21-14-15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3/t18-/m1/s1

InChI Key

XBPOBFMQSIHNBW-GOSISDBHSA-N

Isomeric SMILES

CN1CCO[C@H](C1)C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CN1CCOC(C1)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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